molecular formula C22H27NO2 B287931 [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol

[1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol

Cat. No. B287931
M. Wt: 337.5 g/mol
InChI Key: IVLWUMZUDVWOFI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol, also known as DPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPM is a chiral compound with two enantiomers, R and S, and has a molecular weight of 357.48 g/mol.

Mechanism of Action

The mechanism of action of [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol is not fully understood. However, it is believed that [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol acts as a Lewis base and forms a complex with the substrate, which then undergoes a stereoselective reaction.
Biochemical and Physiological Effects:
[1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol has been shown to have low toxicity and is relatively non-toxic to cells. In addition, [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol has been shown to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol in lab experiments is its high enantioselectivity and stereoselectivity. However, one of the limitations of using [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol is its high cost, which can make it difficult for researchers with limited budgets to use.

Future Directions

There are several future directions for the use of [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol in scientific research. One potential area of research is the use of [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol as a chiral auxiliary in the synthesis of new drugs. Another area of research is the development of new synthetic methods for the production of [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,2-dimethylpropionyl chloride with pyrrolidine to produce 1-(2,2-dimethylpropanoyl)pyrrolidine. The second step involves the reaction of 1-(2,2-dimethylpropanoyl)pyrrolidine with benzophenone in the presence of a Lewis acid catalyst to produce [1-(2,2-dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol.

Scientific Research Applications

[1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol is its use as a chiral auxiliary in asymmetric synthesis. [1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol has been shown to be an effective chiral auxiliary for the asymmetric synthesis of various compounds, including amino acids, lactams, and lactones.

properties

Product Name

[1-(2,2-Dimethylpropanoyl)-2-pyrrolidinyl](diphenyl)methanol

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

1-[(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C22H27NO2/c1-21(2,3)20(24)23-16-10-15-19(23)22(25,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,25H,10,15-16H2,1-3H3/t19-/m0/s1

InChI Key

IVLWUMZUDVWOFI-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

SMILES

CC(C)(C)C(=O)N1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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